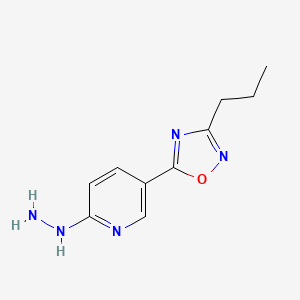![molecular formula C26H20F3N5O2 B15154196 2-amino-N-(4-methoxybenzyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15154196.png)
2-amino-N-(4-methoxybenzyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability .
化学反応の分析
Types of Reactions
2-amino-N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups .
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound’s unique structure and properties could make it useful in the development of new materials, such as polymers or coatings
作用機序
The mechanism by which 2-amino-N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme or interacting with a receptor to alter its signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]quinoxaline derivatives, as well as compounds with similar functional groups, such as:
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 2-amino-N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolo[2,3-b]quinoxaline-3-carboxamide apart is its combination of functional groups, which can confer unique chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .
特性
分子式 |
C26H20F3N5O2 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC名 |
2-amino-N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H20F3N5O2/c1-36-18-12-6-15(7-13-18)14-31-25(35)21-22-24(33-20-5-3-2-4-19(20)32-22)34(23(21)30)17-10-8-16(9-11-17)26(27,28)29/h2-13H,14,30H2,1H3,(H,31,35) |
InChIキー |
XAUHCXQQLRMBNG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B15154114.png)
![N-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15154117.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B15154120.png)
![(5E)-5-{1-[(3-fluorobenzyl)amino]ethylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15154124.png)
![1-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B15154126.png)

![N-[4-Fluorophenoxy(methyl)phosphoryl]-4-methoxyaniline](/img/structure/B15154131.png)

![Propyl 5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154133.png)
![2,4-diamino-5-(4-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154139.png)

![2-(6-chloro-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B15154158.png)
![5-bromo-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15154179.png)
![5-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15154190.png)
